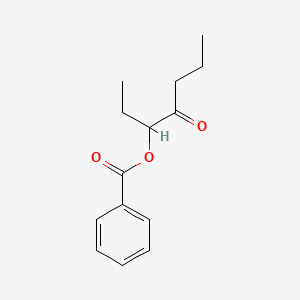

3-(Benzoyloxy)-4-heptanone

Description

This compound is notable for its role in flavor and fragrance industries due to its fruity aroma profile. Key characteristics include:

- Molecular formula: C₁₄H₂₀O

- Synthesis: Produced via catalytic reactions involving formic acid and benzyl alcohol over ThO₂ or TiO₂ catalysts at elevated temperatures .

- Natural occurrence: Found in Rosa rugosa oil, sour cherry, cranberry, and other natural sources .

- Sensory properties: At 10 ppm, it imparts fresh cherry, berry, and strawberry nuances, making it valuable in food and cosmetic applications .

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-oxoheptan-3-yl benzoate |

InChI |

InChI=1S/C14H18O3/c1-3-8-12(15)13(4-2)17-14(16)11-9-6-5-7-10-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |

InChI Key |

DZFRXJJSEUBOSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-benzyl-4-heptanone, enabling comparative analysis of their properties, synthesis, and applications:

4-(Benzyloxy)-3-phenethoxyphenol (C3)

- Molecular formula : C₂₁H₂₂O₃

- Synthesis : Derived from 4-(benzyloxy)-3-phenethoxybenzaldehyde via oxidation with meta-chloroperoxybenzoic acid, followed by hydrolysis with KOH (96% yield) .

- Key differences: Contains phenolic and ether groups, unlike the ketone backbone of 3-benzyl-4-heptanone. Primarily used in pharmaceutical intermediates rather than flavoring.

(3-(Benzyloxy)phenyl)boronic Acid

- Molecular formula : C₁₃H₁₃BO₃

- Applications : Used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds (e.g., pyrimidines) for materials science and drug development .

- Key differences: Boron-containing structure enables cross-coupling reactivity, unlike the inert ketone group of 3-benzyl-4-heptanone. Higher topological polar surface area (TPSA: 52.7 Ų) compared to 3-benzyl-4-heptanone (TPSA: 17.1 Ų), impacting solubility and bioavailability .

4-Heptanone Derivatives (Structural Analogs)

- Examples: 3-(Phenylmethyl)-4-heptanone, 4-heptanone with varying alkyl/aryl substituents.

- Functional differences :

- Substituent position (e.g., benzyl at C3 vs. C4) alters steric effects and volatility, influencing aroma profiles.

- Longer alkyl chains increase hydrophobicity, affecting flavor threshold values.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | TPSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| 3-Benzyl-4-heptanone | C₁₄H₂₀O | 204.31 | 17.1 | Ketone, benzyl |

| 4-(Benzyloxy)-3-phenethoxyphenol | C₂₁H₂₂O₃ | 322.40 | 38.7 | Phenol, ether |

| (3-(Benzyloxy)phenyl)boronic Acid | C₁₃H₁₃BO₃ | 228.05 | 52.7 | Boronic acid, benzyloxy |

Research Findings and Key Insights

- Synthetic efficiency: The 96% yield of 4-(benzyloxy)-3-phenethoxyphenol highlights the robustness of oxidation-hydrolysis cascades for phenolic derivatives .

- Aroma vs. bioactivity: 3-Benzyl-4-heptanone’s low taste threshold (10 ppm) contrasts with the boronic acid’s lack of sensory relevance, emphasizing divergent industrial uses .

- Structural impact : Benzyl/benzyloxy groups enhance hydrophobicity in flavor compounds but reduce solubility in aqueous systems for boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.